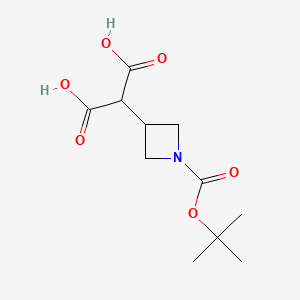

2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic acid

Description

BenchChem offers high-quality 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]propanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO6/c1-11(2,3)18-10(17)12-4-6(5-12)7(8(13)14)9(15)16/h6-7H,4-5H2,1-3H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WORKXXJEHCMZEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50725377 | |

| Record name | [1-(tert-Butoxycarbonyl)azetidin-3-yl]propanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50725377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183062-97-7 | |

| Record name | [1-(tert-Butoxycarbonyl)azetidin-3-yl]propanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50725377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic acid, a valuable building block in medicinal chemistry and drug discovery. The document outlines a robust and reproducible synthetic pathway, starting from commercially available precursors. Each synthetic step is detailed with underlying chemical principles, reaction conditions, and purification strategies. Furthermore, this guide describes the essential analytical techniques for the structural elucidation and purity assessment of the final compound and its key intermediates. The synthesis involves the activation of the hydroxyl group of 1-Boc-azetidin-3-yl-methanol, followed by nucleophilic substitution with diethyl malonate and subsequent hydrolysis of the resulting diester. This guide is intended to be a practical resource for researchers engaged in the synthesis of novel small molecules incorporating the constrained azetidine scaffold.

Introduction: The Significance of Azetidine-Containing Scaffolds

Azetidines are four-membered heterocyclic amines that have garnered significant attention in contemporary drug discovery. Their strained ring system imparts unique conformational rigidity, which can be advantageous for optimizing ligand-receptor interactions. The incorporation of an azetidine moiety into a drug candidate can lead to improved metabolic stability, enhanced binding affinity, and favorable physicochemical properties, such as increased aqueous solubility and reduced lipophilicity.

The target molecule, 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic acid, serves as a versatile intermediate for the introduction of a substituted azetidine ring into more complex molecular architectures. The malonic acid functionality provides a convenient handle for further chemical modifications, such as decarboxylation to a mono-acid, amidation, or esterification, enabling the exploration of diverse chemical space in lead optimization programs. The tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen ensures stability during the synthetic sequence and can be readily removed under acidic conditions to allow for subsequent derivatization at the nitrogen atom.

This guide presents a logical and experimentally validated approach to the synthesis and characterization of this important building block.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target compound, 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic acid (I), suggests a straightforward disconnection of the carbon-carbon bond between the azetidine ring and the malonic acid moiety. This leads back to a suitably activated 1-Boc-azetidin-3-yl electrophile (II) and a diethyl malonate anion nucleophile (III). The diethyl ester serves as a practical precursor to the final diacid through a simple hydrolysis step.

The electrophile (II) can be readily prepared from the commercially available 1-Boc-azetidin-3-yl-methanol (IV) by converting the primary alcohol into a good leaving group, such as a tosylate, mesylate, or iodide. This overall synthetic strategy is depicted in the workflow diagram below.

Caption: Retrosynthetic analysis of the target compound.

Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis of 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic acid.

Synthesis of tert-Butyl 3-(p-tolylsulfonyloxy)azetidine-1-carboxylate

The initial step involves the activation of the primary alcohol of 1-Boc-azetidin-3-yl-methanol by converting it into a tosylate. The tosyl group is an excellent leaving group for the subsequent nucleophilic substitution reaction.

Reaction Scheme:

Protocol:

-

To a solution of 1-Boc-azetidin-3-yl-methanol (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq) followed by the dropwise addition of a solution of p-toluenesulfonyl chloride (1.2 eq) in anhydrous DCM.

-

Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexane).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford tert-butyl 3-(p-tolylsulfonyloxy)azetidine-1-carboxylate as a white solid.

| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |

| 1-Boc-azetidin-3-yl-methanol | 187.24 | 1.0 | (user defined) |

| p-Toluenesulfonyl chloride | 190.65 | 1.2 | (calculated) |

| Triethylamine | 101.19 | 1.5 | (calculated) |

| Dichloromethane | 84.93 | - | (as solvent) |

Synthesis of Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate

This step involves the C-alkylation of diethyl malonate with the prepared azetidinyl tosylate. A suitable base is used to deprotonate the acidic α-proton of diethyl malonate, generating the nucleophilic enolate.

Reaction Scheme:

Protocol:

-

To a solution of diethyl malonate (2.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M) at 0 °C under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 2.2 eq) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes, then add a solution of tert-butyl 3-(p-tolylsulfonyloxy)azetidine-1-carboxylate (1.0 eq) in anhydrous DMF.

-

Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 12-16 hours.

-

Monitor the reaction progress by TLC (Eluent: 20% Ethyl acetate in Hexane).

-

Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate as a colorless oil.[1]

| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |

| tert-Butyl 3-(p-tolylsulfonyloxy)azetidine-1-carboxylate | 341.42 | 1.0 | (user defined) |

| Diethyl malonate | 160.17 | 2.0 | (calculated) |

| Sodium hydride (60%) | 40.00 | 2.2 | (calculated) |

| N,N-Dimethylformamide | 73.09 | - | (as solvent) |

Synthesis of 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic acid

The final step is the hydrolysis of the diethyl ester to the corresponding dicarboxylic acid. Saponification with a base like lithium hydroxide is a common and effective method that is compatible with the Boc protecting group.

Reaction Scheme:

Protocol:

-

To a solution of diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1, 0.1 M), add lithium hydroxide monohydrate (3.0 eq).

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by TLC (Eluent: 50% Ethyl acetate in Hexane, with 1% acetic acid).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Cool the aqueous layer to 0 °C and acidify to pH 3-4 with 1 M hydrochloric acid.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonic acid as a white solid.

| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |

| Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate | 315.36 | 1.0 | (user defined) |

| Lithium hydroxide monohydrate | 41.96 | 3.0 | (calculated) |

| Tetrahydrofuran | 72.11 | - | (as solvent) |

| Water | 18.02 | - | (as solvent) |

Characterization

Thorough characterization of the final product and key intermediates is crucial to confirm their identity and purity. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic acid is expected to show a characteristic singlet for the nine protons of the Boc group around δ 1.4 ppm. The protons of the azetidine ring will appear as multiplets in the range of δ 3.5-4.2 ppm. The methine proton of the malonic acid moiety should appear as a triplet coupled to the adjacent methylene protons. The carboxylic acid protons will be observed as a broad singlet at a downfield chemical shift (typically > δ 10 ppm), which is exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum will show a resonance for the quaternary carbon of the Boc group around δ 80 ppm and the carbonyl carbon of the Boc group around δ 156 ppm. The carbons of the azetidine ring are expected to resonate in the range of δ 40-60 ppm. The methylene and methine carbons of the malonic acid moiety will appear in the aliphatic region, and the two equivalent carboxylic acid carbons will be observed at a downfield chemical shift (typically > δ 170 ppm).

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for determining the molecular weight of the final product. In the positive ion mode, the spectrum is expected to show the protonated molecular ion [M+H]⁺ and the sodium adduct [M+Na]⁺. In the negative ion mode, the deprotonated molecular ion [M-H]⁻ should be observed.

Expected Mass Spectrometry Data:

-

Molecular Formula: C₁₁H₁₇NO₆

-

Molecular Weight: 259.26 g/mol

-

[M+H]⁺ (calculated): 260.11

-

[M+Na]⁺ (calculated): 282.09

-

[M-H]⁻ (calculated): 258.10

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:

-

A broad O-H stretch from the carboxylic acid groups in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretch from the carboxylic acid groups around 1700-1725 cm⁻¹.

-

A strong C=O stretch from the Boc protecting group around 1690 cm⁻¹.

-

C-N and C-O stretching vibrations in the fingerprint region.

Conclusion

This technical guide has detailed a reliable and efficient synthetic route for the preparation of 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic acid. The described protocols, based on established organic chemistry principles, provide a clear pathway for researchers to access this valuable building block. The comprehensive characterization data and methodologies outlined herein will ensure the unambiguous identification and quality assessment of the synthesized compound. The availability of this versatile intermediate will undoubtedly facilitate the development of novel therapeutics and chemical probes featuring the sought-after azetidine scaffold.

References

-

PubChem. tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate. [Link]

-

Maldonado-Ortega, U., et al. (2021). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Pädi Boletín Científico de Ciencias Básicas e Ingenierías del ICBI, 8(16), 119-125. [Link]

-

Sciforum. Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. [Link]

-

Organic Syntheses. Malonic acid, butyl-, ethyl ester. [Link]

Sources

An In-Depth Technical Guide to N-Boc-Azetidin-3-yl-Malonic Acid: A Constrained Building Block for Modern Drug Discovery

Introduction: The Strategic Value of Conformational Constraint in Drug Design

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic and pharmacodynamic profiles is paramount. A key strategy in this endeavor is the incorporation of conformationally restricted scaffolds into molecular designs.[1][2] Small, saturated heterocycles, particularly those rich in sp³-hybridized carbons, have emerged as powerful tools for achieving this structural pre-organization.[3][4] Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention as a versatile building block.[5][6]

The inherent ring strain of the azetidine moiety confers a rigid geometry that can significantly reduce the entropic penalty of binding to a biological target, potentially leading to enhanced potency.[4] Furthermore, the azetidine scaffold serves as a valuable bioisostere for more common motifs like piperidines or morpholines, often improving crucial drug-like properties such as metabolic stability, solubility, and receptor selectivity.[7] The strategic importance of this scaffold is underscored by its presence in numerous FDA-approved drugs, including baricitinib and cobimetinib.[3]

This guide focuses on a particularly useful, functionalized derivative: 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonic acid (also known as N-Boc-azetidin-3-yl-malonic acid). This molecule combines the conformational rigidity of the N-Boc-protected azetidine core with the synthetic versatility of a malonic acid functional group. The Boc (tert-butyloxycarbonyl) group provides a stable, yet readily cleavable, protecting group for the azetidine nitrogen, essential for controlled, sequential synthesis, particularly in peptide chemistry.[8] The malonic acid moiety serves as a linchpin for further chemical elaboration, offering a handle for creating substituted acetic acid derivatives via decarboxylation or for introducing unique, constrained di-acid functionalities into larger molecules.

This document provides a comprehensive overview of the core properties, synthesis, characterization, and strategic applications of N-Boc-azetidin-3-yl-malonic acid for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

A precise experimental determination of all physicochemical properties for N-Boc-azetidin-3-yl-malonic acid is not widely available in peer-reviewed literature. The data presented below is a combination of information from chemical suppliers and predicted values, providing a foundational understanding of the molecule's characteristics.

| Property | Value | Source(s) |

| Chemical Name | 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonic acid | AiFChem[9] |

| Synonyms | N-Boc-azetidin-3-yl-malonic acid | - |

| CAS Number | 183062-97-7 | AiFChem[9] |

| Molecular Formula | C₁₁H₁₇NO₆ | AiFChem[9] |

| Molecular Weight | 259.26 g/mol | AiFChem[9] |

| Appearance | White to off-white solid (predicted) | - |

| Melting Point | Not available | ChemicalBook[10] |

| Boiling Point | Not available | ChemicalBook[10] |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | Inferred |

| pKa | ~3-4 (for carboxylic acids), (predicted) | Inferred |

Synthesis and Purification

The synthesis of N-Boc-azetidin-3-yl-malonic acid is logically achieved in a two-step sequence starting from a suitable 3-substituted N-Boc-azetidine precursor. The most common route involves the alkylation of diethyl malonate followed by saponification of the resulting diester.

Synthetic Workflow Overview

Experimental Protocol 1: Synthesis of Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate (Precursor)

This procedure outlines the nucleophilic substitution of 1-Boc-3-iodoazetidine with the sodium salt of diethyl malonate. The iodo-azetidine is a reliable electrophile, readily prepared from N-Boc-3-hydroxyazetidine.[11]

Materials:

-

Diethyl malonate

-

Sodium hydride (60% dispersion in mineral oil)

-

1-Boc-3-iodoazetidine[11]

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Enolate Formation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF. Cool the flask to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 equivalents) to the stirred THF.

-

Slowly add diethyl malonate (1.2 equivalents) dropwise to the suspension. Causality Note: Diethyl malonate is added to the base to ensure immediate deprotonation and prevent side reactions. The evolution of hydrogen gas will be observed.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium enolate.

-

Alkylation: Dissolve 1-Boc-3-iodoazetidine (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the enolate solution.

-

Heat the reaction mixture to reflux (approx. 66 °C) and monitor by TLC or LC-MS until the starting iodo-azetidine is consumed (typically 4-12 hours).

-

Work-up and Purification: Cool the reaction mixture to room temperature and cautiously quench by the slow addition of saturated aqueous NH₄Cl.

-

Transfer the mixture to a separatory funnel and dilute with water and EtOAc. Separate the layers.

-

Extract the aqueous layer twice more with EtOAc.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (using a gradient of EtOAc in hexanes) to yield Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate as a clear oil or low-melting solid.[12]

Experimental Protocol 2: Saponification to N-Boc-Azetidin-3-yl-Malonic Acid

This protocol describes the base-mediated hydrolysis (saponification) of the diethyl ester to the target dicarboxylic acid. This is a standard and robust transformation.[13]

Materials:

-

Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate

-

Ethanol (EtOH) or Tetrahydrofuran (THF)

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

-

Deionized water

-

Hydrochloric acid (1 M or 2 M HCl)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Hydrolysis: Dissolve the starting diethyl ester (1.0 equivalent) in a mixture of EtOH (or THF) and water (e.g., a 3:1 or 4:1 ratio).

-

Add a solution of NaOH or LiOH (2.2-2.5 equivalents) in water to the ester solution. Causality Note: A slight excess of base ensures the complete hydrolysis of both ester groups.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 2-6 hours).

-

Work-up and Isolation: Once the reaction is complete, remove the organic solvent (EtOH or THF) under reduced pressure.

-

Dilute the remaining aqueous solution with water and cool to 0 °C in an ice bath.

-

Carefully acidify the solution to a pH of ~2-3 by the slow addition of 1 M HCl. Self-Validation: The product should precipitate out of the solution as a white solid upon acidification.

-

Extract the acidified aqueous layer three times with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-azetidin-3-yl-malonic acid, typically as a white solid. The product can be further purified by recrystallization if necessary.

Spectroscopic Characterization (Predicted)

¹H NMR (400 MHz, DMSO-d₆):

-

δ ~12.5 ppm (s, 2H): The two carboxylic acid protons (-COOH). This signal is broad and may exchange with D₂O.

-

δ ~4.0-3.8 ppm (m, 2H): Protons on the azetidine ring adjacent to the nitrogen, syn to the malonate group.

-

δ ~3.7-3.5 ppm (m, 2H): Protons on the azetidine ring adjacent to the nitrogen, anti to the malonate group.

-

δ ~3.4 ppm (t, 1H): The proton of the malonate group (-CH(COOH)₂).

-

δ ~3.2-3.0 ppm (m, 1H): The proton on the azetidine ring at the 3-position (-CH-CH(COOH)₂).

-

δ 1.38 ppm (s, 9H): The nine equivalent protons of the tert-butyl group (-C(CH₃)₃).

¹³C NMR (100 MHz, DMSO-d₆):

-

δ ~171 ppm: Carboxylic acid carbons (-COOH).

-

δ ~155 ppm: Carbonyl carbon of the Boc group (-O-C=O).

-

δ ~79 ppm: Quaternary carbon of the Boc group (-C(CH₃)₃).

-

δ ~55 ppm: Azetidine ring carbons adjacent to nitrogen (-CH₂-N).

-

δ ~51 ppm: Malonate methine carbon (-CH(COOH)₂).

-

δ ~35 ppm: Azetidine ring carbon at the 3-position (-CH-).

-

δ 28.1 ppm: Methyl carbons of the Boc group (-C(CH₃)₃).

Mass Spectrometry (ESI-):

-

Expected [M-H]⁻: 258.10

Applications in Drug Discovery and Organic Synthesis

The unique structural combination of a constrained azetidine ring and a versatile malonic acid moiety makes this compound a highly valuable building block.

Constrained Amino Acid & Peptide Surrogates

The primary application of N-Boc-azetidin-3-yl-malonic acid is as a precursor to constrained, non-natural amino acids. The rigidity of the azetidine ring helps to pre-organize the peptide backbone into specific secondary structures, such as β-turns. This can lead to peptides with enhanced binding affinity, improved selectivity for their biological targets, and increased resistance to proteolytic degradation.[8]

Experimental Protocol 3: Decarboxylation to 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)acetic acid

Malonic acids are well-known to undergo facile decarboxylation upon heating to afford the corresponding carboxylic acid.[15] This provides a direct route to a valuable constrained β-amino acid analogue.

Materials:

-

N-Boc-azetidin-3-yl-malonic acid

-

High-boiling point solvent (e.g., Toluene, Dioxane, or neat)

Procedure:

-

Place N-Boc-azetidin-3-yl-malonic acid in a round-bottom flask equipped with a reflux condenser.

-

The reaction can be run neat or in a high-boiling solvent like toluene to ensure even heating.

-

Heat the mixture to 100-120 °C. Self-Validation: The evolution of CO₂ gas will be observed. The reaction can be monitored by the cessation of gas evolution.

-

Continue heating for 1-3 hours until the reaction is complete (as determined by TLC or LC-MS, showing consumption of the starting material and formation of the new product).

-

Cool the reaction mixture to room temperature.

-

If a solvent was used, remove it under reduced pressure.

-

The resulting crude 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)acetic acid[14] can be purified by recrystallization or silica gel chromatography.

Scaffolds for Enzyme Inhibitors

Asymmetrically substituted malonic acids have been explored as inhibitors for various enzymes. The two carboxylic acid groups can chelate metal ions in an enzyme's active site or form key hydrogen bond interactions. The N-Boc-azetidine moiety provides a rigid, drug-like scaffold to orient these acidic groups and to explore further interactions in adjacent binding pockets. For example, malonic acid derivatives have shown promise as inhibitors of enzymes like CD73, which is implicated in cancer immunotherapy.

Conclusion and Future Outlook

N-Boc-azetidin-3-yl-malonic acid is a quintessential example of a modern chemical building block, designed to impart desirable physicochemical properties through structural constraint. Its synthesis is straightforward, proceeding through stable intermediates, and its dual functionality allows for a wide range of synthetic elaborations. For drug discovery programs, it serves as an invaluable tool for creating novel, constrained peptide mimetics and for building rigid scaffolds to probe enzyme active sites. As the demand for drug candidates with superior "rule-of-five" properties and sp³-rich character continues to grow, the strategic deployment of highly functionalized, conformationally restricted building blocks like N-Boc-azetidin-3-yl-malonic acid will undoubtedly play an increasingly critical role in the development of next-generation therapeutics.

References

-

Hanessian, S., et al. (2021). Constrained Dipeptide Surrogates: 5- and 7-Hydroxy Indolizidin-2-one Amino Acid Synthesis from Iodolactonization of Dehydro-2,8-diamino Azelates. Molecules. Available at: [Link]

- García-López, J. A., et al. (2011). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH₂/LiBr/alcohol/H₂O. Boletín de la Sociedad Química de México.

-

An Approach to Alkyl Azetidines for Medicinal Chemistry. (2023). ChemRxiv. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. Retrieved from [Link]

- BenchChem. (2023). Applications of Asymmetrically Substituted Malonic Acids in Medicinal Chemistry.

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. (2024). PubMed. Available at: [Link]

- Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (2012). ACS Medicinal Chemistry Letters.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Azetidine: A Key Heterocyclic Building Block for Organic Synthesis. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for Diethyl malonate (HMDB0029573). Retrieved from [Link]

- US Patent 2,373,011. (1945). Production of malonic acid.

-

molecularinfo.com. (n.d.). DIETHYL 2-(1-(TERT-BUTOXYCARBONYL)AZETIDIN-3-YL)MALONATE. Retrieved from [Link]

- Kappe, C. O. (2000).

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. (2024). ResearchGate. Available at: [Link]

-

2a biotech. (n.d.). 2-(1-(TERT-BUTOXYCARBONYL)AZETIDIN-3-YL)MALONIC ACID. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.

-

Organic Syntheses. (n.d.). DI-tert-BUTYL MALONATE. Retrieved from [Link]

- Preparation and Synthetic Applications of Azetidines. (2012). Heterocycles.

- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2019). MDPI.

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. d-nb.info [d-nb.info]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. (Boc-アミノ)マロン酸ジエチル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. 2-(1-tert-butoxy carbonyl azetidin-3-yl) malonic acid | Chemrio [chemrio.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. 1-Boc-3-iodoazetidine | 254454-54-1 [chemicalbook.com]

- 11. chemscene.com [chemscene.com]

- 12. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]

- 13. 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)acetic acid AldrichCPR 183062-96-6 [sigmaaldrich.com]

- 14. Insights into the novel hydrolytic mechanism of a diethyl 2-phenyl-2-(2-arylacetoxy)methyl malonate ester-based microsomal triglyceride transfer protein (MTP) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. library2.smu.ca [library2.smu.ca]

A Technical Guide to 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic Acid: A Versatile Building Block for Modern Drug Discovery

Abstract

The strategic incorporation of small, strained ring systems is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among these, the azetidine motif has emerged as a particularly valuable scaffold due to its ability to impart metabolic stability, improve solubility, and provide a rigid, three-dimensional exit vector for further molecular elaboration.[1][2] This guide provides an in-depth technical overview of 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic acid, a bifunctional building block designed for the efficient introduction of the N-Boc-3-azetidinyl moiety. We will explore its synthesis, physicochemical properties, and key applications, with a focus on the chemical logic underpinning its use in complex molecule synthesis for drug discovery professionals.

Introduction: The Value Proposition of the Azetidine Scaffold

In the pursuit of novel therapeutics, the design of molecules with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties is as critical as achieving high target potency. Saturated heterocycles, particularly those with a high degree of sp³ character, have become indispensable for escaping the "flatland" of aromatic-rich compound libraries. The azetidine ring, a four-membered nitrogen-containing heterocycle, offers a unique combination of properties.[1] Its inherent ring strain (approx. 25.2 kcal/mol) does not render it overly unstable for routine handling but is sufficient to influence its chemical reactivity and conformational preference.[3] This constrained nature can lock in favorable binding conformations and provide novel vectors for exploring protein binding pockets. Consequently, azetidine-containing compounds often exhibit enhanced metabolic stability and improved solubility compared to their more lipophilic carbocyclic or larger heterocyclic counterparts.[1] Several FDA-approved drugs, including baricitinib and cobimetinib, successfully feature the azetidine motif, validating its utility in clinical candidates.[1]

2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic acid (N-Boc-Aze-Mal) is a sophisticated building block that leverages these advantages. It provides the desirable N-Boc protected azetidine core, which serves as a bioisostere for other common groups, while the malonic acid functionality acts as a versatile synthetic handle for subsequent chemical transformations.

Physicochemical Properties and Characterization

N-Boc-Aze-Mal is typically a white to off-white solid, and its key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 183062-97-7 | [4] |

| Molecular Formula | C₁₁H₁₇NO₆ | [4] |

| Molecular Weight | 259.26 g/mol | [4] |

| IUPAC Name | 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonic acid | [4] |

| Synonyms | 2-(1-tert-butoxy carbonyl azetidin-3-yl) malonic acid; 1-[(1,1-Dimethylethoxy)carbonyl]-3-azetidinyl]propanedioic acid | [4] |

Expected Analytical Data:

-

¹H NMR: Protons on the azetidine ring, the methine of the malonic acid, the t-butyl group of the Boc protector, and the acidic protons of the carboxyl groups would be observable.

-

¹³C NMR: Signals corresponding to the carbonyls of the Boc group and carboxylic acids, the quaternary carbon of the t-butyl group, and the carbons of the azetidine and malonate backbone would be present.

-

Mass Spectrometry (ESI-): An [M-H]⁻ ion at approximately 258.1 m/z would be expected.

Synthesis of the Building Block

The preparation of N-Boc-Aze-Mal is logically achieved through a two-step sequence starting from a suitable 3-substituted N-Boc-azetidine precursor. The overall strategy involves a classic malonic ester synthesis followed by saponification of the ester groups.

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. 183062-97-7 | 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic acid - AiFChem [aifchem.com]

biological activity of azetidine-containing compounds

An In-Depth Technical Guide to the Biological Activity of Azetidine-Containing Compounds

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the azetidine scaffold, a four-membered nitrogen-containing heterocycle that has become a cornerstone in modern medicinal chemistry. We will dissect its unique physicochemical properties, survey its diverse pharmacological applications, and provide detailed mechanistic insights and experimental protocols relevant to researchers, scientists, and drug development professionals.

The Azetidine Scaffold: A Privileged Motif in Drug Discovery

Azetidines are saturated four-membered rings containing a nitrogen atom. For decades, their synthesis was considered challenging, limiting their exploration.[1][2] However, recent advancements in synthetic methodologies have unlocked their vast potential.[3][4][5] The azetidine ring's significance in drug design stems from a unique combination of structural and chemical properties.

Key Physicochemical and Pharmacokinetic Attributes:

-

Ring Strain and Conformational Rigidity : The inherent ring strain of approximately 25.4 kcal/mol imparts enhanced reactivity while maintaining greater stability than aziridines.[6][7] This rigidity provides a well-defined three-dimensional structure, which can reduce the entropic penalty of binding to a biological target and lead to higher affinity.[8]

-

sp³-Rich Character : The high sp³-hybridized carbon content increases the molecule's three-dimensionality. This feature is highly desirable in modern drug discovery as it often leads to improved solubility, metabolic stability, and better interaction with complex biological targets compared to flat, aromatic systems.[7][9]

-

Metabolic Stability and Pharmacokinetic Enhancement : Incorporation of an azetidine motif can enhance a molecule's metabolic stability and overall pharmacokinetic profile.[9][10] It can serve as a bioisostere for larger, more metabolically labile groups like piperidines or piperazines, offering a strategy to fine-tune physicochemical properties.[7]

-

Versatile Exit Vectors : The constrained geometry of the azetidine ring provides unique spatial orientations for substituents, allowing for precise exploration of a target's binding pocket.[6][7]

These attributes have propelled azetidines to the forefront of medicinal chemistry, leading to their incorporation into several FDA-approved drugs.

| Drug Name | Therapeutic Area | Mechanism of Action |

| Ezetimibe | Hypercholesterolemia | Inhibitor of cholesterol absorption (NPC1L1 protein antagonist)[11][12] |

| Baricitinib | Rheumatoid Arthritis | Janus kinase (JAK) inhibitor[9] |

| Cobimetinib | Melanoma (Cancer) | Mitogen-activated protein kinase (MEK) inhibitor[9][13] |

| Azelnidipine | Hypertension | Dihydropyridine calcium channel blocker[3][9] |

| Sarolaner | Veterinary Parasiticide | Isoxazoline class insecticide and acaricide[9] |

A Spectrum of Biological Activities

The azetidine scaffold is a component of molecules demonstrating a wide array of pharmacological activities, underscoring its versatility.[1][2] Natural and synthetic derivatives have shown potential as antibacterial, anticancer, anti-inflammatory, and central nervous system (CNS) modulating agents.[9][14] This diversity highlights the scaffold's ability to be tailored for interaction with a multitude of biological targets.

Mechanistic Deep Dive: Two Case Studies

To understand the impact of the azetidine ring on biological function, we will examine two well-characterized compounds with distinct mechanisms of action.

Case Study: Ezetimibe - The Cholesterol Blocker

Ezetimibe is a landmark drug that showcases the successful application of the azetidine-2-one (β-lactam) substructure in a non-antibiotic context. It is a potent cholesterol absorption inhibitor used to treat hypercholesterolemia.[11]

Mechanism of Action

Ezetimibe's primary action is to block the absorption of dietary and biliary cholesterol from the small intestine.[12][15] It achieves this by specifically targeting the Niemann-Pick C1-like 1 (NPC1L1) protein, a critical mediator of cholesterol uptake located on the brush border of enterocytes.[11][16][17]

The inhibition process involves several key steps:

-

Binding to NPC1L1 : Ezetimibe and its active glucuronide metabolite bind directly to a transmembrane loop of the NPC1L1 protein.[16]

-

Inhibition of Complex Formation : This binding prevents the NPC1L1/cholesterol complex from interacting with the clathrin/AP2 adaptor complex.[16][17]

-

Prevention of Endocytosis : By blocking this interaction, ezetimibe halts the internalization (endocytosis) of the NPC1L1/cholesterol complex into the enterocyte.[16]

-

Systemic Effect : The reduction in cholesterol absorption leads to depleted hepatic cholesterol stores. The liver compensates by upregulating LDL receptor expression on hepatocytes, which increases the clearance of LDL cholesterol from the circulation.[17]

This targeted mechanism allows ezetimibe to lower LDL-C levels by about 18-20% as a monotherapy and provides a synergistic effect when combined with statins.[11][16]

Pharmacokinetic Profile

Ezetimibe's pharmacokinetics contribute significantly to its clinical utility. It is rapidly absorbed and extensively metabolized in the small intestine and liver to its active phenolic glucuronide metabolite.[12] Both the parent drug and the metabolite undergo enterohepatic recycling, leading to a long half-life of approximately 22 hours, which permits once-daily dosing.[12] Critically, ezetimibe does not significantly affect cytochrome P450 enzymes, resulting in a low potential for drug-drug interactions.[12]

| Parameter | Value | Reference |

| Time to Peak Plasma (Cmax) | 4–12 hours (Ezetimibe) | [12] |

| 1–2 hours (Ezetimibe-glucuronide) | [12] | |

| Plasma Protein Binding | >90% | [12] |

| Metabolism | Glucuronide conjugation | [12] |

| Elimination Half-life | ~22 hours | [12] |

| Primary Excretion Route | Feces (via biliary excretion) | [12] |

Case Study: L-Azetidine-2-carboxylic Acid (Aze) - The Proline Mimic

Naturally occurring in plants like the lily-of-the-valley, L-Azetidine-2-carboxylic acid (Aze) is a non-proteinogenic amino acid and a close structural analogue of proline.[18][19] Its biological activity is rooted in its ability to deceptively participate in protein synthesis, leading to cellular toxicity.

Mechanism of Action

Aze acts as a "Trojan horse" at the molecular level. Its mechanism is a prime example of antimetabolite toxicity.

-

Recognition and Activation : Prolyl-tRNA synthetase, the enzyme responsible for charging tRNA with proline, mistakenly recognizes and activates Aze.[13]

-

Misincorporation : During protein translation, Aze is incorporated into nascent polypeptide chains at positions designated for proline.[18][19][20]

-

Protein Misfolding : The smaller, more strained four-membered ring of Aze, compared to proline's five-membered ring, alters the local peptide backbone geometry. This disruption interferes with proper protein folding and can lead to the formation of abnormal, non-functional proteins.[18][20]

-

Cellular Stress Response : The accumulation of misfolded proteins triggers the Unfolded Protein Response (UPR), a cellular stress pathway designed to restore protein homeostasis.[18][20] If the stress is too severe or prolonged, the UPR can initiate apoptosis (programmed cell death).[21]

This mechanism makes Aze a potent toxin with teratogenic, pro-inflammatory, and pro-apoptotic effects.[18][21] In research, it serves as a valuable chemical tool to induce and study the UPR and other protein quality control pathways.[18]

Sources

- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Synthesis of Azetidines [manu56.magtech.com.cn]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Azetidines - Enamine [enamine.net]

- 9. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scilit.com [scilit.com]

- 11. scilit.com [scilit.com]

- 12. Ezetimibe - Wikipedia [en.wikipedia.org]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. researchgate.net [researchgate.net]

- 15. Pharmacotherapy Update | Ezetimibe (Zetiaâ¢) [clevelandclinicmeded.com]

- 16. The Mechanism of Action of Ezetimibe (Zetia) on the Inhibition of Cholesterol Absorption [ebmconsult.com]

- 17. Ezetimibe therapy: mechanism of action and clinical update - PMC [pmc.ncbi.nlm.nih.gov]

- 18. grokipedia.com [grokipedia.com]

- 19. Azetidinecarboxylic Acid | C4H7NO2 | CID 17288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. medchemexpress.com [medchemexpress.com]

The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, has transcended its status as a synthetic curiosity to become a privileged scaffold in contemporary drug discovery.[1] Its inherent ring strain, conformational rigidity, and sp³-rich character bestow unique physicochemical and pharmacokinetic properties upon molecules, making it an attractive motif for medicinal chemists.[2][3] This guide provides a comprehensive exploration of the multifaceted role of azetidine in medicinal chemistry, delving into its fundamental properties, strategic applications in drug design, and the synthetic methodologies enabling its incorporation. We will examine how this small, strained ring can be leveraged to enhance metabolic stability, improve solubility, modulate receptor selectivity, and ultimately, drive the development of next-generation therapeutics.[2][3]

The Allure of the Strained Ring: Fundamental Properties of Azetidine

The distinct chemical and physical characteristics of the azetidine ring are central to its utility in drug design. These properties stem from a combination of ring strain, conformational preferences, and the influence of the nitrogen heteroatom.

Ring Strain and Conformational Rigidity

Azetidine possesses a significant ring strain of approximately 25.4 kcal/mol, intermediate between the highly reactive aziridines and the more flexible pyrrolidines.[4] This inherent strain does not render the ring unstable for pharmaceutical applications but rather contributes to its unique reactivity and conformational behavior.[4][5] The four-membered ring is not planar and adopts a puckered conformation to alleviate some of this strain. This puckering, however, is more restricted than in larger rings, leading to a conformationally rigid scaffold.[2][3][6] This rigidity is highly advantageous in drug design as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and potency.[6][7]

Diagram 1: Conformational Rigidity of Azetidine

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Azetidines - Enamine [enamine.net]

- 7. nbinno.com [nbinno.com]

An In-depth Technical Guide to Constrained Amino Acids in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Native peptides, despite their exquisite biological specificity, are often hindered as therapeutic agents by their inherent flexibility and susceptibility to proteolysis. This guide delves into the strategic use of constrained amino acids to overcome these limitations. By rigidifying the peptide backbone or its side chains, these modified residues pre-organize a peptide into its bioactive conformation, significantly enhancing binding affinity, metabolic stability, and cell permeability. We will explore the fundamental principles of conformational constraint, provide a systematic classification of common constraining strategies, detail synthetic and analytical methodologies, and present case studies that underscore the transformative impact of constrained amino acids in modern drug development.

The Conformational Challenge in Peptide Therapeutics

Peptides are crucial signaling molecules in physiology, making them excellent starting points for drug design. However, their therapeutic potential is often unrealized due to two primary weaknesses:

-

Conformational Flexibility: In solution, short linear peptides exist as a dynamic ensemble of conformations.[1] Only a fraction of these conformers may be the "bioactive conformation" recognized by the target receptor. This conformational entropy leads to a significant energy penalty upon binding, resulting in lower affinity.[2]

-

Metabolic Instability: The flexible, extended structures of many peptides make them ideal substrates for proteases, leading to rapid degradation and short in vivo half-lives.[1]

The central hypothesis of peptide constraint is that by reducing the peptide's flexibility and locking it into a shape that mimics its receptor-bound state, we can dramatically improve its drug-like properties.[2][3] Constrained peptides, therefore, offer a powerful strategy to enhance binding affinity, increase specificity, and improve proteolytic stability.[1][3]

Fundamentals of Conformational Constraint

The three-dimensional structure of a peptide is largely defined by a series of torsional (or dihedral) angles along its backbone (Φ, Ψ, ω) and in its side chains (χ).[4] Natural amino acids (excluding proline) have a wide range of allowable angles. The goal of introducing a constrained amino acid is to limit the rotation around one or more of these bonds, thereby reducing the accessible conformational space.[5][6]

This pre-organization into a bioactive conformation reduces the entropic penalty of binding, which can lead to a substantial increase in binding affinity and potency.[2] Furthermore, the rigidified structure can sterically hinder the approach of proteases, enhancing the peptide's stability and bioavailability.[1]

Figure 2: Classification of common constraining strategies.

Main-Chain Constraints

-

α,α-Disubstituted Amino Acids: Replacing the α-hydrogen with an alkyl group, such as in Aminoisobutyric acid (Aib), sterically restricts the Φ and Ψ backbone angles. [7][8]This modification is a potent promoter of helical conformations (specifically 3₁₀-helices) and is synthetically straightforward to incorporate. [8]The synthesis of these building blocks has seen significant advances, overcoming challenges related to their steric bulk. [9][10]* N-Alkylated Amino Acids: The addition of an alkyl group (commonly methyl) to the backbone amide nitrogen atom restricts rotation around the C-N bond and can disfavor hydrogen bond formation, influencing secondary structure. [11][12]This strategy has been shown to improve metabolic stability and membrane permeability. [13]

Side-Chain to Side-Chain Cyclization

-

Lactam Bridges: Covalently linking the side chains of two amino acid residues, such as aspartic acid/glutamic acid and lysine/ornithine, via an amide (lactam) bond is a versatile method for stabilizing secondary structures. [14][15]The spacing between the residues dictates the resulting structure; for example, (i, i+4) and (i, i+7) bridges are highly effective at stabilizing α-helices, while (i, i+3) bridges can stabilize β-turns. [14][15]* Hydrocarbon Stapling: This technique involves creating a covalent, all-hydrocarbon cross-link between two amino acid side chains, typically spaced at (i, i+4) or (i, i+7) positions, to reinforce an α-helical structure. [2][16]Stapled peptides have shown remarkable improvements in proteolytic resistance, cell penetration, and target affinity, enabling the targeting of challenging intracellular protein-protein interactions (PPIs). [2][17]

Backbone-Side-Chain Cyclization

-

Proline and Analogues: Proline's inherent cyclic structure, where the side chain loops back to the backbone nitrogen, rigidly constrains the Φ dihedral angle to approximately -60°, making it a powerful "helix breaker" or "turn inducer."

-

Constrained β-Amino Acids: The incorporation of β-amino acids, which have an additional carbon in their backbone, can introduce novel folding patterns and has been used to construct stable tertiary structures in miniproteins. [18]

Design, Synthesis, and Incorporation

The successful application of constrained amino acids requires a synergistic approach combining computational design and advanced synthetic chemistry.

Computational Design

Before synthesis, molecular modeling and conformational analysis are crucial for predicting how a specific constraint will affect the peptide's overall structure. By analyzing the Ramachandran and chi space, researchers can design constraints that favor the desired bioactive conformation while being synthetically accessible. [5][6]

Synthesis and Incorporation via SPPS

Most constrained peptides are prepared using Solid-Phase Peptide Synthesis (SPPS). [3][19]The key is the availability of correctly protected constrained amino acid building blocks.

Experimental Protocol: On-Resin Lactam Bridge Formation (i, i+4)

This protocol describes the synthesis of a peptide containing a lactam bridge between a glutamic acid (Glu) at position i and a lysine (Lys) at position i+4.

Figure 3: Workflow for on-resin lactam bridge formation.

Methodology:

-

Peptide Synthesis: Assemble the linear peptide sequence on a suitable solid support (e.g., Rink Amide resin) using standard Fmoc-SPPS chemistry. [19]Incorporate Fmoc-Glu(OFm)-OH at position i and Fmoc-Lys(Fmoc)-OH at position i+4. The side-chain protecting groups, Orthogonal Fluorenylmethoxycarbonyl (OFm) for Glu and a second Fmoc for Lys, are critical as they can be removed selectively without disturbing other protecting groups.

-

Orthogonal Deprotection:

-

After assembling the full linear peptide, treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group and the Fmoc group on the Lys side chain.

-

Wash the resin thoroughly.

-

Treat the resin again with 20% piperidine in DMF to selectively remove the OFm group from the Glu side chain.

-

Wash the resin extensively with DMF and DCM.

-

-

On-Resin Cyclization:

-

Swell the resin in N-methyl-2-pyrrolidone (NMP).

-

Add a solution of coupling reagents, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole), with a base like N-methylmorpholine (NMM) in NMP. [20] * Allow the reaction to proceed for 4-24 hours at room temperature. Monitor the reaction completion using a Kaiser test.

-

-

Cleavage and Global Deprotection:

-

Once cyclization is complete, wash the resin.

-

Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove all remaining side-chain protecting groups. [21]5. Purification:

-

Precipitate the crude peptide in cold diethyl ether.

-

Purify the cyclized peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

Confirm the mass and purity using mass spectrometry.

-

Self-Validation: The success of this protocol is validated by comparing the mass of the final product to its theoretical mass (which will show a loss of 18 Da, corresponding to the loss of a water molecule during amide bond formation) and by the distinct retention time on RP-HPLC compared to the linear precursor.

Biophysical Characterization

Confirming that the introduced constraint has induced the desired structural change is a critical step. A combination of spectroscopic techniques is typically employed.

-

Circular Dichroism (CD) Spectroscopy: This is a rapid and powerful technique for assessing the secondary structure of peptides in solution. [22]An α-helical peptide will show characteristic negative bands at ~208 nm and ~222 nm, while β-sheets and random coils have different spectral signatures. [23]Comparing the CD spectrum of a constrained peptide to its linear counterpart provides direct evidence of secondary structure stabilization. [24]* Nuclear Magnetic Resonance (NMR) Spectroscopy: Two-dimensional NMR techniques, particularly the analysis of Nuclear Overhauser Effects (NOEs), provide detailed, atom-level information about the peptide's three-dimensional structure in solution. [24][25]The presence of specific NOEs, such as between αH(i) and HN(i+3) or HN(i+4), can definitively confirm helical or turn structures. [25]* X-ray Crystallography: While more challenging, obtaining a crystal structure provides the highest resolution view of the peptide's conformation in the solid state.

Table 1: Comparative Analysis of a Linear vs. Lactam-Bridged Helical Peptide

| Property | Linear Peptide (Control) | Lactam-Bridged Peptide | Rationale for Change |

| Helicity (by CD) | 15% in aqueous buffer | 70% in aqueous buffer | The lactam bridge nucleates and stabilizes the α-helical fold, preventing fraying. [14][20] |

| Binding Affinity (KD) | 500 nM | 25 nM | Pre-organization into the bioactive conformation reduces the entropic penalty of binding. [2] |

| Proteolytic Half-life | < 10 minutes | > 6 hours | The rigid helical structure is a poor substrate for proteases, which typically recognize extended conformations. [1] |

Case Studies in Drug Discovery

The application of constrained amino acids has moved from academic curiosity to a validated strategy in clinical development.

-

Stapled Peptides Targeting PPIs: A notable success story is the development of stapled peptides that mimic the α-helical BH3 domain to inhibit the interaction between p53 and its negative regulator, MDM2, a key target in oncology. One such compound, ATSP-7041, is a stapled peptide designed to reactivate the p53 tumor suppressor pathway and is in preclinical development. [2]* Lactam Bridges in Hormone Analogues: Analogues of human growth hormone-releasing factor (GRF) have been synthesized with a lactam bridge between residues Asp8 and Lys12. This constraint was found to enhance the bioactive helical conformation, leading to increased biological potency. [20]* Cyclic Peptides as Therapeutics: Many natural product drugs are cyclic peptides. Modern drug discovery platforms now use technologies like mRNA display to rapidly screen vast libraries of macrocyclic peptides containing non-natural amino acids to identify potent and selective binders for various targets. [19][26]

Conclusion and Future Outlook

The strategic incorporation of constrained amino acids is a cornerstone of modern peptide drug design. By addressing the core liabilities of native peptides—flexibility and instability—these powerful building blocks enable the creation of therapeutics with superior affinity, selectivity, and pharmacokinetic properties. Future advancements will likely focus on the development of novel constraining chemistries, improved computational prediction of conformational effects, and the integration of these strategies with other peptide modification techniques to create the next generation of highly potent and specific peptide drugs.

References

-

Cabezas, E. H., & Satterthwait, A. C. (2002). The synthesis and study of side-chain lactam-bridged peptides. Biopolymers, 66(1), 49-75. [Link]

-

Hruby, V. J., Al-Obeidi, F., & Kazmierski, W. (2004). Exploring Ramachandran and chi space: conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands. Current medicinal chemistry, 11(21), 2785–2798. [Link]

-

Ito, K., & Suga, H. (2017). Constrained Peptides in Drug Discovery and Development. Journal of the Pharmaceutical Society of Japan, 137(11), 1171-1179. [Link]

-

Soroko, M., & Wójcik, P. (2021). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 26(16), 4991. [Link]

-

Timmerman, P. (n.d.). Peptide therapeutics: reconstructing protein surfaces using constrained peptides. Drug Discovery World. [Link]

-

Muniaín, C., et al. (1994). NMR and circular dichroic studies of the solution structure of conformationally constrained antigenic peptides. International journal of peptide and protein research, 43(3), 253–262. [Link]

-

Mierke, D. F., et al. (2005). Conformational studies of Aib-rich peptides containing lactam-bridged side chains: evidence of 3(10)-helix formation. Biopolymers, 80(2-3), 294–302. [Link]

-

Houston, M. E. Jr, & Gierasch, L. M. (2002). The Synthesis and Study of Side-Chain Lactam-Bridged Peptides. ResearchGate. [Link]

-

Fiori, S., et al. (2012). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. Molecules, 17(12), 14387-14413. [Link]

-

Hruby, V. J. (1991). Aspects of the Design of Conformationally Constrained Peptides. Methods in Enzymology, 202, 411-436. [Link]

-

Davies, J. S., & O'Driscoll, J. (1998). Synthesis of conformationally constrained amino acid and peptide derivatives. Journal of the Chemical Society, Perkin Transactions 1, (1), 163-170. [Link]

-

Hruby, V. J. (2004). Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. ResearchGate. [Link]

-

Yan, T., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), eaao6494. [Link]

-

Li, M., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature Communications, 15(1), 1-19. [Link]

-

Houston, M. E., & Hodges, R. S. (2003). Lactam-Bridge-Stabilized α-Helical Templates. Science of Synthesis, 21, 577-584. [Link]

-

Freidinger, R. M. (1993). Synthesis of Protected Lactam-Bridged Dipeptides. Springer Nature Experiments. [Link]

-

Singh, Y., et al. (2021). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Molecules, 26(11), 3149. [Link]

-

Wang, Y., et al. (2022). Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry, 20(2), 269-273. [Link]

-

Mendive-Tapia, L., et al. (2019). Conversion of “Customizable Units” into N-Alkyl Amino Acids and Generation of N-Alkyl Peptides. The Journal of Organic Chemistry, 84(11), 7133-7146. [Link]

-

Ito, K., & Suga, H. (2017). Constrained Peptides in Drug Discovery and Development. ResearchGate. [Link]

-

Inai, Y., & Ishida, Y. (2006). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. The Journal of antibiotics, 59(8), 463–479. [Link]

-

Shingh, S. K., et al. (2013). Constrained beta-amino acid-containing miniproteins. Organic & Biomolecular Chemistry, 11(20), 3333-3342. [Link]

-

Bio-Synthesis Inc. (2011). Bio-Synthesis Release: Constrained Peptides – a New Therapeutic Approach for Drug Design. BioSpace. [Link]

-

Checco, J. W., & Gellman, S. H. (2024). Beyond N-Alkylation: Synthesis, Structure, and Function of N-Amino Peptides. Accounts of chemical research, 57(10), 1339–1351. [Link]

-

Keller, M., et al. (2007). Introduction of Functional Groups into Peptides via N-Alkylation. ResearchGate. [Link]

-

Zhang, Y., & He, C. (2024). Facile Asymmetric Synthesis of α,α-Disubstituted Amino Acid Derivatives with Gold Redox Catalysis Using a Chiral Auxiliary. Organic Letters, 26(1), 169-174. [Link]

-

Nocon, J., et al. (2017). A comprehensive evaluation of constraining amino acid biosynthesis in compartmented models for metabolic flux analysis. Metabolic engineering, 43, 101–112. [Link]

-

Noya, B., et al. (2014). Asymmetric Synthesis of α,α-Disubstituted Amino Acids by Cycloaddition of (E)-Ketonitrones with Vinyl Ethers. Organic Letters, 16(7), 1948-1951. [Link]

-

Hanessian, S., et al. (1997). Design and synthesis of conformationally constrained amino acids as versatile scaffolds and peptide mimetics. Bioorganic & Medicinal Chemistry, 5(9), 1731-1747. [Link]

-

Sia, S. K., et al. (2009). Constrained Peptides as Miniature Protein Structures. Current topics in medicinal chemistry, 9(16), 1448–1462. [Link]

-

Silva, E. C., et al. (2018). Circular dichroism spectra of constrained peptides. ResearchGate. [Link]

-

Li, X., et al. (2011). A convenient approach to synthesizing peptide C-terminal N-alkyl amides. Biopolymers, 96(2), 172–179. [Link]

-

Wu, X., & Koder, R. L. (2015). Recent Structural Advances in Constrained Helical Peptides. Current opinion in structural biology, 34, 43–50. [Link]

-

CHI. (n.d.). Constrained Peptides and Macrocyclics. Discovery On Target. [Link]

-

Falciani, C., et al. (2018). NMR Study of the Secondary Structure and Biopharmaceutical Formulation of an Active Branched Antimicrobial Peptide. Molecules, 23(1), 183. [Link]

-

Bowie, T. (n.d.). Conformational analysis of small peptides by circular dichroism. Digital Commons @ University of the Pacific. [Link]

-

Greenfield, N. J. (2014). Circular dichroism of peptides. Methods in molecular biology, 1088, 247–253. [Link]

Sources

- 1. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. Peptide therapeutics: reconstructing protein surfaces using constrained peptides [iptonline.com]

- 4. mdpi.com [mdpi.com]

- 5. Exploring Ramachandran and chi space: conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Constrained Peptides as Miniature Protein Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Beyond N-Alkylation: Synthesis, Structure, and Function of N-Amino Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A convenient approach to synthesizing peptide C-terminal N-alkyl amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The synthesis and study of side-chain lactam-bridged peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Recent Structural Advances in Constrained Helical Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Bio-Synthesis Release: Constrained Peptides – a New Therapeutic Approach for Drug Design - BioSpace [biospace.com]

- 18. Constrained beta-amino acid-containing miniproteins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. scispace.com [scispace.com]

- 20. Thieme E-Books & E-Journals [thieme-connect.de]

- 21. mdpi.com [mdpi.com]

- 22. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. NMR and circular dichroic studies of the solution structure of conformationally constrained antigenic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Conformational studies of Aib-rich peptides containing lactam-bridged side chains: evidence of 3(10)-helix formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

The Tert-Butoxycarbonyl (Boc) Group: A Technical Guide to a Cornerstone of Amine Protection

In the landscape of modern organic synthesis, particularly within the realms of peptide synthesis and complex molecule assembly for drug development, the strategic use of protecting groups is paramount.[] Among the arsenal of tools available to the synthetic chemist, the tert-Butoxycarbonyl (Boc) group stands out as a robust and versatile protecting group for amines. Its widespread adoption is a testament to its unique stability profile: resilient to a wide array of nucleophilic and basic conditions, yet readily cleaved under specific acidic protocols.[2][3] This guide provides an in-depth technical overview of the Boc protecting group, from its fundamental chemical principles to practical, field-proven applications.

The Chemical Logic of the Boc Group: Stability and Lability

The efficacy of the Boc group stems from the electronic and steric properties of the tert-butyl carbamate it forms with an amine. The lone pair of the nitrogen atom is delocalized into the carbonyl group of the carbamate, rendering the amine significantly less nucleophilic and basic. This electronic stabilization is key to its protective function.

However, the true elegance of the Boc group lies in its acid-lability.[4] The presence of the bulky tert-butyl group allows for a specific deprotection mechanism that proceeds through a stable tertiary carbocation intermediate. This targeted cleavage under acidic conditions, while maintaining stability in the presence of bases and many other reagents, is the cornerstone of its orthogonality in complex synthetic strategies.[2][5]

Orthogonality in Synthesis

The concept of orthogonality is critical in multi-step synthesis, allowing for the selective removal of one protecting group in the presence of others.[6][7] The Boc group is a prime example of an orthogonal protecting group. For instance, it is stable under the basic conditions used to remove the 9-fluorenylmethyloxycarbonyl (Fmoc) group, another common amine protecting group.[8] This orthogonality is the foundation of the two major strategies in solid-phase peptide synthesis (SPPS): Boc-based and Fmoc-based synthesis.[5]

Protection of Amines with the Boc Group: The "Boc-On" Reaction

The introduction of the Boc group is typically achieved using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[9][10] This reagent is a stable, commercially available solid with a low melting point.[11][12] The reaction is a nucleophilic acyl substitution where the amine attacks one of the carbonyl carbons of the Boc anhydride.[13][14]

Mechanism of Boc Protection

The reaction proceeds via a straightforward mechanism. The nucleophilic amine attacks a carbonyl group of the Boc anhydride, leading to a tetrahedral intermediate.[15] This intermediate then collapses, expelling a tert-butyl carbonate anion as a leaving group.[13] This leaving group is unstable and decomposes to carbon dioxide and the tert-butoxide anion, which then deprotonates the newly formed ammonium salt to yield the N-Boc protected amine.[14]

Caption: Mechanism of Amine Protection with Boc Anhydride.

Experimental Protocol: General Procedure for N-Boc Protection

The following is a representative protocol for the N-Boc protection of a primary amine.

Materials:

-

Primary amine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic mixture)[4]

-

Base (e.g., Triethylamine (TEA), Sodium bicarbonate (NaHCO₃), or 4-Dimethylaminopyridine (DMAP))[4][13]

Procedure:

-

Dissolve the amine in the chosen solvent.

-

Add the base to the solution. The choice and amount of base depend on the reactivity of the amine and the specific protocol.

-

Add di-tert-butyl dicarbonate (typically 1.0-1.2 equivalents) to the mixture.

-

Stir the reaction at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, perform an aqueous workup to remove the base and any water-soluble byproducts.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude N-Boc protected amine.

-

Purify the product by column chromatography on silica gel if necessary.

Note: The formation of CO₂ gas during the reaction necessitates that the reaction is not performed in a closed system.[14][16]

Comparative Data for Boc Protection Conditions

| Substrate Type | Reagent System | Solvent | Temperature (°C) | Typical Reaction Time | Yield (%) | Reference |

| Aliphatic Amine | (Boc)₂O, NaHCO₃ | Dioxane/H₂O | Room Temp | 2-4 h | >90 | [9] |

| Aromatic Amine | (Boc)₂O, DMAP (cat.) | Acetonitrile | Room Temp | 1-3 h | >95 | [4] |

| Amino Acid | (Boc)₂O, NaOH | THF/H₂O | 0 to Room Temp | 4-12 h | 85-95 | [4] |

| Hindered Amine | (Boc)₂O, TEA | THF | 40 | 12-24 h | 70-85 | [4] |

Deprotection of the Boc Group: The "Boc-Off" Reaction

The removal of the Boc group is its defining characteristic and is typically achieved under acidic conditions.[17] Strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are commonly employed.[4]

Mechanism of Acidic Boc Deprotection

The deprotection mechanism is initiated by the protonation of the carbonyl oxygen of the carbamate by the acid.[2][16] This protonation enhances the electrophilicity of the carbonyl carbon and facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[16] The carbamic acid is unstable and spontaneously decarboxylates to release carbon dioxide and the free amine.[2][16] The liberated amine is then protonated by the excess acid in the reaction mixture, yielding the corresponding ammonium salt.[16]

Caption: Mechanism of Acidic Boc Deprotection.

Scavengers in Boc Deprotection

A critical consideration during Boc deprotection is the fate of the highly reactive tert-butyl cation generated.[16] This electrophile can alkylate nucleophilic residues in the substrate, particularly in peptide synthesis where side chains of tryptophan, methionine, and tyrosine are susceptible to this side reaction.[18][19] To mitigate this, "scavengers" such as anisole, thioanisole, or triisopropylsilane (TIS) are often added to the deprotection cocktail to trap the tert-butyl cation.[2][4]

Experimental Protocol: General Procedure for N-Boc Deprotection with TFA

Materials:

-

N-Boc protected amine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Scavenger (e.g., anisole, optional)

Procedure:

-

Dissolve the N-Boc protected amine in DCM.

-

If required, add a scavenger to the solution.

-

Cool the solution in an ice bath (0 °C).

-

Slowly add TFA (typically 20-50% v/v in DCM) to the stirred solution.[20]

-

Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

The resulting product is the amine TFA salt, which can often be precipitated by the addition of a non-polar solvent like diethyl ether.

-

The salt can be collected by filtration and washed with cold diethyl ether.

Caution: Trifluoroacetic acid is highly corrosive and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Comparison of Common Acidic Deprotection Reagents

| Reagent | Typical Conditions | Advantages | Disadvantages | Reference |

| Trifluoroacetic Acid (TFA) | 20-50% in DCM, RT, 1-2 h | Highly effective, volatile | Corrosive, can cause side reactions | [16][21] |

| Hydrochloric Acid (HCl) | 4M in Dioxane or Methanol, RT, 1-4 h | Cost-effective, readily available | Less volatile than TFA, can be slower | [4][17] |

| Formic Acid | Neat or in DCM, RT, 12-24 h | Milder than TFA or HCl | Slower reaction times | [22] |

| Lewis Acids (e.g., ZnBr₂) | DCM, RT | Can offer selectivity | Stoichiometric amounts often needed | [13] |

Applications in Drug Development and Peptide Synthesis

The Boc protecting group has been instrumental in the advancement of peptide chemistry, particularly in the early development of solid-phase peptide synthesis (SPPS) by Merrifield.[] In the "Boc/Bzl" strategy, the N-terminal amine is protected with the acid-labile Boc group, while side-chain functional groups are protected with benzyl-based ethers, esters, and carbamates, which are stable to the TFA used for Boc removal but are cleaved in the final step with strong acid, typically anhydrous hydrogen fluoride (HF).[5]

While the Fmoc/tBu strategy has become more prevalent for routine peptide synthesis due to its milder conditions, the Boc strategy remains highly valuable for the synthesis of long and difficult sequences, particularly those prone to aggregation.[][23] The acidic deprotection step in Boc chemistry protonates the N-terminus, which can help to disrupt interchain hydrogen bonding and improve solvation.[5]

Beyond peptide synthesis, the Boc group is a workhorse in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). Its predictable reactivity and stability allow for the selective manipulation of other functional groups within a molecule, a critical requirement in the multi-step syntheses common in drug discovery and development.

Conclusion